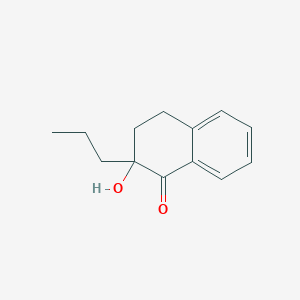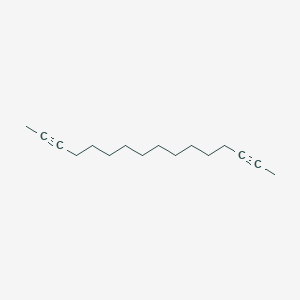
2,14-Hexadecadiyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,14-Hexadecadiyne is an organic compound with the molecular formula C16H26. It is characterized by the presence of two triple bonds located at the 2nd and 14th positions of a 16-carbon chain. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,14-Hexadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Glaser coupling reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,14-Hexadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Bases like sodium amide (NaNH2) can be used to deprotonate the terminal alkyne, allowing for subsequent substitution reactions.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
科学研究应用
2,14-Hexadecadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of alkyne reactivity and the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes. It serves as a model substrate for investigating the mechanisms of alkyne-utilizing enzymes.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals. Its potential as an anticancer agent is of particular interest.
Industry: The compound is used in the production of specialty polymers and materials with unique mechanical and chemical properties.
作用机制
The mechanism by which 2,14-Hexadecadiyne exerts its effects depends on the specific application. In biological systems, it may interact with enzymes that catalyze reactions involving triple bonds. The compound’s reactivity can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: Alkyne-utilizing enzymes such as cytochrome P450s.
Pathways: Metabolic pathways involving the oxidation or reduction of alkynes.
相似化合物的比较
5,11-Hexadecadiyne: Another alkyne with triple bonds at different positions.
1,11-Hexadecadiyne: Similar structure but with triple bonds at the 1st and 11th positions.
3,14-Bis(methylene)-1,15-hexadecadiyne: A compound with additional methylene groups.
Uniqueness: 2,14-Hexadecadiyne is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This distinct structure makes it valuable for studying the effects of triple bond placement on chemical and biological properties.
属性
CAS 编号 |
651326-34-0 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC 名称 |
hexadeca-2,14-diyne |
InChI |
InChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-16H2,1-2H3 |
InChI 键 |
PZVZDIVUHYUHTF-UHFFFAOYSA-N |
规范 SMILES |
CC#CCCCCCCCCCCC#CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, 1,4-dimethoxy-2-[(2-methyl-2-propenyl)thio]-](/img/structure/B12596281.png)
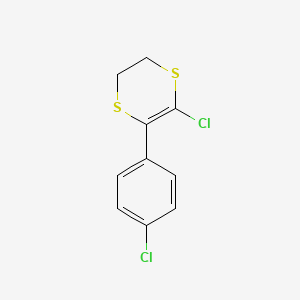
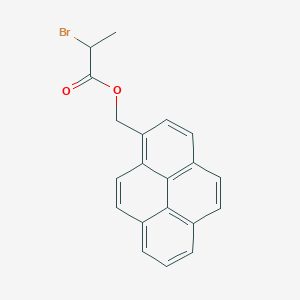

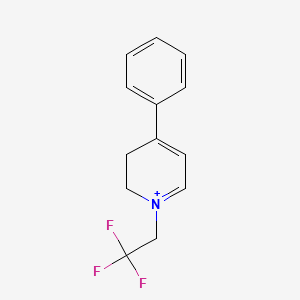
![[(5S,6S,7R,8R,9S,13S,14S,15S,18R,21R,22S,23R)-8,14,22-tris[[tert-butyl(dimethyl)silyl]oxy]-18-hydroxy-24-[methoxy(methyl)amino]-5,7,9,11,13,15,21,23-octamethyl-20,24-dioxotetracosa-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12596318.png)
![Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate](/img/structure/B12596323.png)
![Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate](/img/structure/B12596333.png)
![Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12596338.png)

![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
